One notable application of methyl 4-[3-(4-methoxyphenoxy)propoxy]benzoate is in the development of prodrugs for treating age-related macular degeneration (AMD). Specifically, it served as a key structural component in the development of TG100801, a prodrug designed to deliver a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) and Src family kinases to the back of the eye. [] The rationale behind using methyl 4-[3-(4-methoxyphenoxy)propoxy]benzoate likely stemmed from its ability to enhance the compound's pharmacokinetic properties, such as improving its ocular penetration and duration of action.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: